molecular formula C7H9BrN2OS B2959026 3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-onehydrobromide CAS No. 2460756-48-1

3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-onehydrobromide

Cat. No.: B2959026
CAS No.: 2460756-48-1
M. Wt: 249.13
InChI Key: SZECMYKZSADCAC-UHFFFAOYSA-N
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Description

3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-onehydrobromide is a chemical compound that features a thiazole ring, which is known for its diverse biological activities

Scientific Research Applications

3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-onehydrobromide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-aminothiazole with cyclobutanone under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-onehydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Mechanism of Action

The mechanism of action of 3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-onehydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler compound with similar biological activities.

    Thiazole derivatives: Various derivatives with modifications on the thiazole ring, each with unique properties and applications.

Uniqueness

3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-onehydrobromide is unique due to the presence of the cyclobutanone moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS.BrH/c8-7-9-6(3-11-7)4-1-5(10)2-4;/h3-4H,1-2H2,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZECMYKZSADCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CSC(=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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